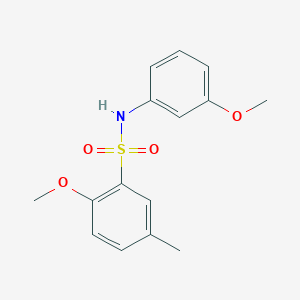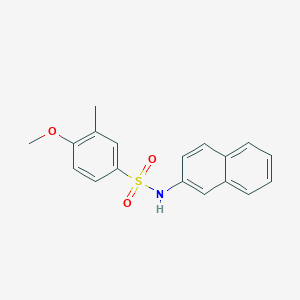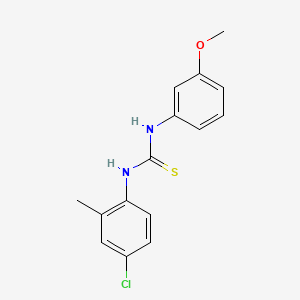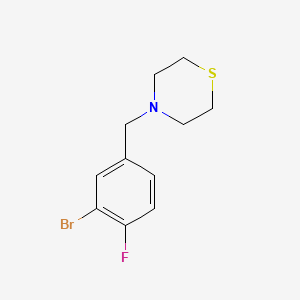![molecular formula C24H21BrN2O B5800958 N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide, also known as BPEC, is a synthetic compound that has shown potential in various scientific research applications. BPEC belongs to the family of cyclopropane carbohydrazide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is not fully understood. However, studies have suggested that N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In addition, N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to improve cognitive function and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in lab experiments is its high potency. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exhibits anti-proliferative activity at low concentrations, which makes it a valuable tool for studying cancer cell biology. Another advantage of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is its selectivity. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has been shown to selectively target cancer cells, while sparing normal cells.
However, there are also limitations to using N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide in lab experiments. One limitation is its solubility. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is poorly soluble in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its stability. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide research. One direction is to further investigate the mechanism of action of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide. Understanding how N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exerts its pharmacological effects could lead to the development of more potent and selective derivatives.
Another direction is to investigate the pharmacokinetics of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide. Studying the absorption, distribution, metabolism, and excretion of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide could provide valuable information for its clinical development.
Finally, there is a need for in vivo studies to determine the safety and efficacy of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide. Animal studies could provide valuable information on the potential therapeutic applications of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide.
Synthesis Methods
The synthesis of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 3-bromobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide in the presence of a catalyst. The reaction yields N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide as a yellow crystalline solid. The purity of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide can be further improved by recrystallization.
Scientific Research Applications
N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has shown potential in various scientific research applications. One of the most promising applications of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is in the field of cancer research. Studies have shown that N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has also been shown to induce apoptosis in cancer cells.
Another potential application of N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide is in the field of neuroscience. Studies have shown that N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide exhibits neuroprotective activity and can prevent neuronal cell death. N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O/c1-17(18-9-8-14-21(25)15-18)26-27-23(28)22-16-24(22,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22H,16H2,1H3,(H,27,28)/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZPAVSSIDLCC-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2,2-diphenylcyclopropane-1-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

